

Application Note: Synthesis of (R)-(+)-Lactamide from (R)-(+)-Ethyl Lactate

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Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126

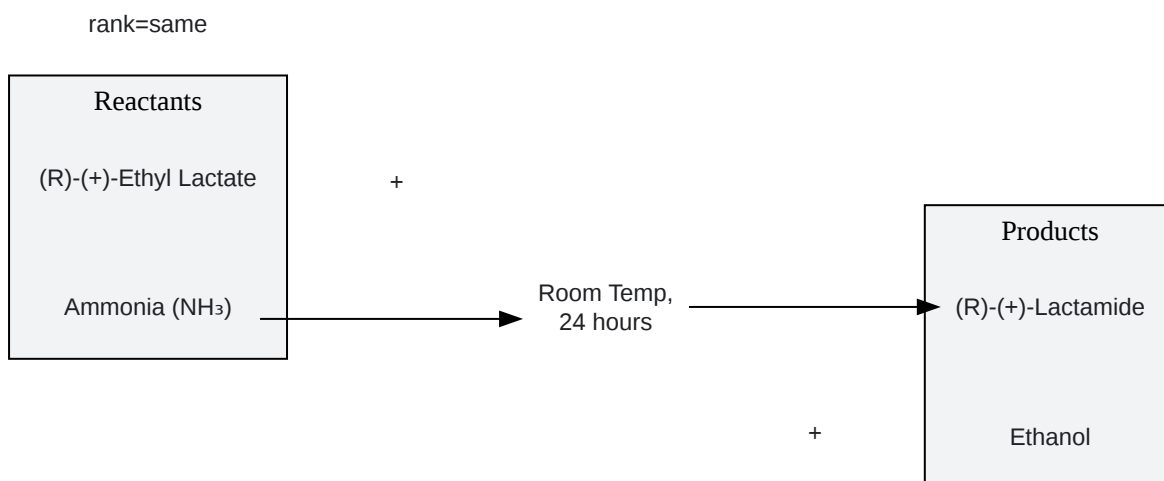
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of enantiomerically pure **(R)-(+)-Lactamide** via the ammonolysis of (R)-(+)-ethyl lactate. **(R)-(+)-Lactamide** is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The procedure detailed below is adapted from established methods and is suitable for laboratory-scale preparation.^[1] This application note includes a detailed experimental protocol, purification methods, characterization data, and safety precautions.

Reaction Scheme

The synthesis involves the direct aminolysis of the ester (R)-(+)-ethyl lactate with an excess of liquid ammonia. The reaction is typically performed in a sealed pressure vessel at room temperature to contain the volatile ammonia and facilitate the reaction.



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Caption: Chemical equation for the synthesis of **(R)-(+)-Lactamide**.

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses.[1]

2.1 Materials and Equipment

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
(R)-(+)-Ethyl lactate	118.13	125 g	1.06
Liquid Ammonia (NH ₃)	17.03	125 mL	~7.3
Absolute Diethyl Ether (Et ₂ O)	74.12	200 mL	-

- Equipment:
 - Steel pressure vessel (bomb) capable of withstanding moderate pressure.[1]

- Pyrex beaker or container for the reaction mixture.
- Dry Ice-acetone bath.
- Stirring apparatus.
- Buchner funnel and vacuum filtration apparatus.
- Standard laboratory glassware.

2.2 Synthesis Procedure

- Preparation: Place 125 g (1.06 moles) of (R)-(+)-ethyl lactate into a Pyrex container suitable for use within the pressure vessel.[\[1\]](#)
- Cooling: Cool the container with the ethyl lactate in a Dry Ice-acetone bath until the temperature of the ester is below the boiling point of ammonia (-33 °C). This is crucial to prevent the loss of reactants due to spattering upon the addition of liquid ammonia.[\[1\]](#)
- Addition of Ammonia: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.[\[1\]](#)
- Reaction: Immediately place the container with the reaction mixture inside the steel pressure apparatus and seal it securely.[\[1\]](#) Allow the vessel to warm to room temperature. Let the reaction proceed for 24 hours.[\[1\]](#) An increase in reaction time does not significantly increase the yield.[\[1\]](#)
- Work-up: After 24 hours, slowly vent the excess ammonia from the pressure vessel in a well-ventilated fume hood.[\[1\]](#) Remove the last traces of ammonia by applying a vacuum.[\[1\]](#)
- Purification:
 - Transfer the solid reaction product to a beaker.
 - Add 200 mL of absolute diethyl ether and stir the mixture. The ether serves to dissolve and remove any unreacted ethyl lactate and the ethanol byproduct.[\[1\]](#)
 - Collect the solid lactamide by vacuum filtration using a Buchner funnel.[\[1\]](#)

- Wash the collected solid with a small amount of fresh diethyl ether.[\[1\]](#)
- Drying: Air-dry the purified product. The expected yield of **(R)-(+)-lactamide** is between 65-70 g (70-74%).[\[1\]](#)

Data and Characterization

3.1 Reaction Parameters and Results

Parameter	Value
Reactant	(R)-(+)-Ethyl Lactate (1.06 mol)
Reagent	Liquid Ammonia (excess)
Temperature	Room Temperature
Pressure	Autogenous (in a sealed vessel)
Reaction Time	24 hours [1]
Expected Yield	65-70 g (70-74%) [1]
Appearance	White crystalline solid
Melting Point	74-75 °C [1]

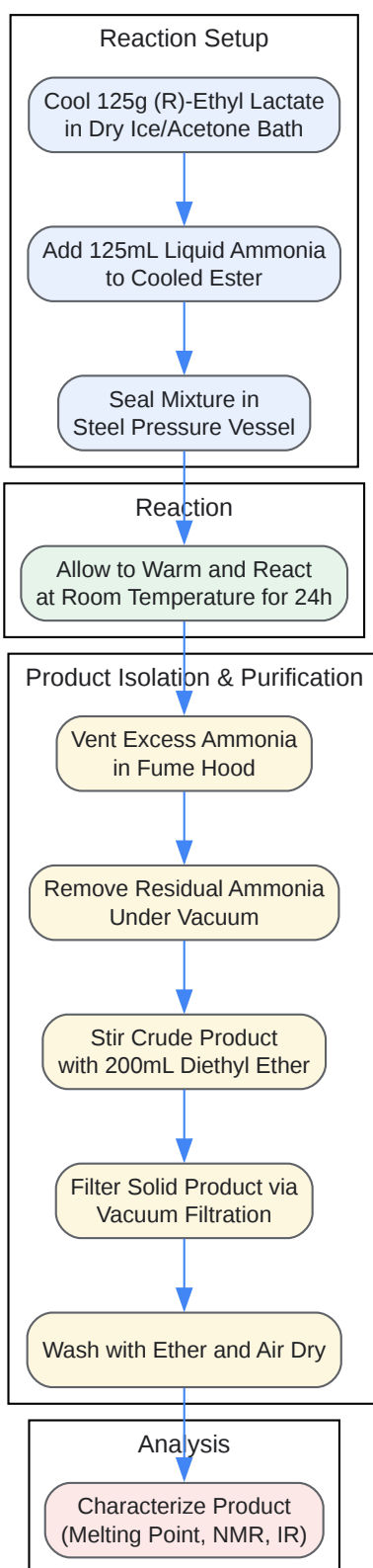
3.2 Spectroscopic Data

The identity and purity of the synthesized **(R)-(+)-lactamide** can be confirmed by standard spectroscopic methods.

Technique	Expected Data
^1H NMR	(DMSO- d_6 , 400 MHz): δ 6.95 (br s, 1H, -NH), 6.75 (br s, 1H, -NH), 4.85 (d, 1H, -OH), 3.80 (q, 1H, -CH), 1.15 (d, 3H, -CH $_3$) ppm.
^{13}C NMR	(DMSO- d_6 , 100 MHz): δ 177.5 (C=O), 66.5 (-CH), 22.0 (-CH $_3$) ppm.
IR (KBr)	ν 3430-3380 (N-H stretch), 3200 (O-H stretch), 2980 (C-H stretch), 1650 (C=O stretch, Amide I), 1620 (N-H bend, Amide II) cm^{-1} .

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of **(R)-(+)-Lactamide**.



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Caption: Workflow for **(R)-(+)-Lactamide** synthesis and analysis.

Safety Precautions

- **Liquid Ammonia:** Liquid ammonia is a hazardous substance. It is corrosive and can cause severe burns to the skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a lab coat.
- **Pressure Vessel:** The reaction generates pressure as the liquid ammonia warms to room temperature. Use a properly rated and maintained steel pressure vessel. Do not exceed the pressure limits of the equipment.
- **Dry Ice/Acetone Bath:** This mixture is extremely cold. Handle with cryogenic gloves to prevent frostbite.
- **Diethyl Ether:** Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the work-up and purification steps. Perform all operations involving ether in a fume hood.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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